Technical Guide: 2-Ethyl-5-iodo-1H-imidazole (CAS 870704-55-5)
Technical Guide: 2-Ethyl-5-iodo-1H-imidazole (CAS 870704-55-5)
Executive Summary
2-Ethyl-5-iodo-1H-imidazole (CAS: 870704-55-5) is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly Angiotensin II receptor blockers (ARBs) and kinase inhibitors. Its structural uniqueness lies in the combination of the electron-donating 2-ethyl group—which enhances lipophilicity and receptor binding affinity—and the reactive 5-iodo position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in drug development, designed for medicinal chemists and process engineers.
Chemical Profile & Properties[1][2][3][4]
The compound exists in tautomeric equilibrium between the 4-iodo and 5-iodo forms in solution. For solid-state and synthetic planning, it is treated as a single species until N-substitution fixes the bond arrangement.
| Property | Data |
| CAS Number | 870704-55-5 |
| IUPAC Name | 2-ethyl-5-iodo-1H-imidazole |
| Synonyms | 2-Ethyl-4-iodoimidazole; 4(5)-Iodo-2-ethylimidazole |
| Molecular Formula | C₅H₇IN₂ |
| Molecular Weight | 222.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 158–160 °C (Decomposes) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa | ~7.5 (Imidazole ring nitrogen) |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen), light-sensitive |
Synthesis & Production Protocols
Strategic Analysis of Routes
Two primary routes exist for synthesizing 2-ethyl-5-iodo-1H-imidazole. The choice depends on the required purity and scale.
-
Route A: Direct Mono-iodination (Atom Economy): Direct reaction with 1 equivalent of iodine. Risk:[1][2] Formation of di-iodo byproducts (approx. 10–15%) which are difficult to separate.
-
Route B: Di-iodination / Selective Reduction (High Purity): Complete iodination to 2-ethyl-4,5-diiodoimidazole followed by selective de-iodination. Benefit: This is the preferred industrial method as the intermediate purification is easier, yielding >98% purity.
Recommended Protocol: The "Di-iodo/Reduction" Pathway
This protocol ensures the removal of unreacted starting material and avoids regioisomeric mixtures during subsequent steps.
Step 1: Synthesis of 2-Ethyl-4,5-diiodo-1H-imidazole
-
Dissolution: In a 1L round-bottom flask, dissolve 2-ethylimidazole (0.5 mol, 48.0 g) in Water (200 mL) and NaOH (1.0 mol, 40.0 g). Stir until clear.
-
Iodination: Cool the solution to 0–5°C. Slowly add Iodine (
) (1.0 mol, 253.8 g) dissolved in a saturated KI solution dropwise over 2 hours. -
Precipitation: Stir at room temperature for 4 hours. The di-iodo product will precipitate as a heavy solid.
-
Workup: Adjust pH to 7.0 with dilute HCl. Filter the solid, wash with cold water and sodium thiosulfate solution (to remove excess
). Dry in vacuo.
Step 2: Selective De-iodination to 2-Ethyl-5-iodo-1H-imidazole
-
Reduction: Suspend the 2-ethyl-4,5-diiodoimidazole (0.2 mol) in 30% aqueous Ethanol (300 mL).
-
Reagent Addition: Add Sodium Sulfite (
) (0.4 mol) and heat to reflux (approx. 90°C) for 12–18 hours.-
Critical Control Point: Monitor by HPLC. The reaction is complete when the di-iodo peak disappears. Over-reduction to 2-ethylimidazole is minimal under these conditions.
-
-
Isolation: Cool to room temperature. The product, 2-ethyl-5-iodo-1H-imidazole, precipitates as the solution cools.
-
Purification: Recrystallize from Ethanol/Water (1:1) to obtain white crystals.
Synthesis Workflow Diagram[6]
Figure 1: Two-step synthesis pathway via the di-iodo intermediate, ensuring high regioselectivity and purity.
Applications in Drug Development[7]
The 5-iodo position is a "privileged" synthetic handle. In the context of medicinal chemistry, this scaffold is utilized primarily for:
-
Suzuki-Miyaura Cross-Coupling: The C-I bond is weaker and more reactive than C-Br or C-Cl, allowing for milder coupling conditions with boronic acids. This is crucial when synthesizing biphenyl-methyl imidazole derivatives (sartans).
-
N-Alkylation Regioselectivity: The bulky iodine atom at position 5 sterically influences N-alkylation at position 1. When alkylating the imidazole nitrogen, the steric hindrance directs the alkyl group to the distal nitrogen (N1), often improving the regioselectivity of the desired isomer.
Mechanistic Pathway: Angiotensin II Receptor Antagonist Synthesis
The following diagram illustrates how 870704-55-5 serves as the core scaffold for constructing "Sartan"-type drugs (e.g., analogs of Losartan or Olmesartan).
Figure 2: Application of the scaffold in the synthesis of biaryl pharmaceutical agents.
Handling, Safety, and Stability
-
Stability: The C-I bond is light-sensitive. Prolonged exposure to light can lead to homolytic cleavage and iodine liberation, turning the solid yellow/brown. Store in amber vials under Argon.
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, fume hood) is mandatory. Avoid contact with strong oxidizing agents.
References
-
Synthesis of 4-iodo-1H-imidazole derivatives. Google Patents. CN102432543A. (Describes the foundational di-iodination/reduction chemistry adapted for this protocol). Link
-
Kinetics of the Rapid Base Catalyzed Iodination of Imidazole. International Journal of Chemical Kinetics. (2013). Provides mechanistic insight into the electrophilic substitution rates of 2-substituted imidazoles. Link
-
4-Iodoimidazole synthesis and properties. ChemicalBook. (General properties and industrial synthesis routes for iodo-imidazoles). Link
-
Selective functionalization of imidazoles via an iodine–copper exchange reaction. Chemical Communications. (Highlights the utility of the C-I bond in 4/5-iodoimidazoles for further functionalization). Link
-
2-Ethyl-5-iodo-1H-imidazole Product Entry. Barcelona Fine Chemicals. (Physical properties and commercial specifications). Link
Sources
- 1. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
- 3. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 4. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
